1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane
Description
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is a cyclohexane derivative featuring a bromomethyl (-CH2Br) and an isopropyloxy (-OCH(CH3)2) group attached to the same carbon atom. This structural arrangement confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing bromine atom and the steric bulk of the isopropyloxy group.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
GOOZGZMPHCFVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Cyclohexanol Derivative
- Starting Material: Cyclohexanone or cyclohexanol
- Reaction: Reduction or direct substitution to obtain a suitable precursor with reactive hydroxyl groups.
Step 2: Bromomethylation
- Reagents: N-Bromosuccinimide (NBS), triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄)
- Reaction Conditions:
- Initiate at 0°C to control the exothermic bromination
- Followed by stirring at room temperature and heating to promote substitution
- Mechanism: Radical-mediated substitution introduces the bromomethyl group at the desired position on the cyclohexane ring.
Step 3: Propan-2-yloxy Substitution
- Reagents: Propan-2-ol (isopropanol) with an activating agent such as a Lewis acid or via Williamson ether synthesis
- Reaction Conditions:
- Use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
- Conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
- Outcome: Formation of the ether linkage, yielding 1-(bromomethyl)-1-(propan-2-yloxy)cyclohexane .
Method Overview:
This method emphasizes the direct introduction of the bromomethyl group onto a cyclohexane ring, followed by etherification with propan-2-ol.
Step 1: Bromomethylation of Cyclohexane
- Reagents: Formaldehyde, hydrobromic acid (HBr), or NBS
- Reaction Conditions:
- Acidic medium to generate electrophilic bromomethyl species
- Elevated temperature to facilitate substitution at the desired position
Step 2: Ether Formation with Propan-2-ol
- Reagents: Propan-2-ol, a base (NaH or K₂CO₃)
- Reaction Conditions:
- Nucleophilic attack of deprotonated propan-2-ol on the bromomethyl group
- Conducted in an aprotic solvent to favor SN2 substitution
Reaction Data Table:
| Step | Reagents | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Bromomethylation | NBS, PPh₃, CCl₄ | 0°C to RT | Bromomethylcyclohexane | 70-85 | , |
| Etherification | Propan-2-ol, NaH | RT, in DMF | This compound | 65-78 | , |
Alternative Synthesis via Halogen-Exchange and Williamson Ether Synthesis
Method Overview:
This involves preparing a halogenated cyclohexane intermediate, then executing a Williamson ether synthesis with propan-2-ol derivatives.
Step 1: Synthesis of Halogenated Cyclohexane
- Reagents: Cyclohexene, NBS, radical initiator (AIBN)
- Reaction Conditions:
- Radical initiation at elevated temperature (~60°C)
- Selective bromination at allylic positions
Step 2: Ether Formation
- Reagents: Propan-2-ol, sodium hydride (NaH)
- Reaction Conditions:
- Deprotonation of propan-2-ol in dry DMF
- Nucleophilic substitution at bromomethyl site
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 60°C | For bromination and etherification steps |
| Solvent | CCl₄, DMF, THF | Choice depends on reaction step |
| Reagents | NBS, PPh₃, NaH, Propan-2-ol | For bromomethylation and ether formation |
| Yields | 65-85% | Vary based on reaction conditions and purification |
Additional Considerations and Notes
- Selectivity: Bromomethylation often occurs at allylic or benzylic positions; controlling reaction conditions minimizes side reactions.
- Purification: Techniques such as column chromatography, recrystallization, or distillation are recommended for isolating pure intermediates.
- Safety: Handling of brominating agents and halogenated solvents requires appropriate safety measures due to toxicity and environmental hazards.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) can be used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products such as azides, ethers, or thiols.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Material Science: As a building block for the synthesis of polymers and other materials.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Nucleophilic Substitution: The bromomethyl group in 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is highly reactive in SN2 reactions, similar to (bromomethyl)cyclohexane .
- Thermal Stability: Bromomethylcyclohexane derivatives are generally stable at room temperature but may decompose under strong acidic/basic conditions or elevated temperatures, as noted in safety data sheets .
- Stereochemical Effects : Compounds like (1R,4R)-1-(bromomethyl)-4-(trifluoromethyl)cyclohexane demonstrate that stereochemistry influences both reactivity and biological activity, a factor relevant to the target compound if chiral centers are present .
Biological Activity
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is an organic compound featuring a cyclohexane ring with a bromomethyl group and a propan-2-yloxy substituent. Its molecular formula is C10H15BrO, and it has a molecular weight of approximately 261.20 g/mol. The presence of the bromomethyl group renders this compound particularly interesting for various biological applications due to its potential for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
Chemical Structure and Properties
The structural features of this compound are critical in determining its biological activity. The bromomethyl group is known to be reactive, making the compound suitable for further modifications that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15BrO |
| Molecular Weight | 261.20 g/mol |
| Functional Groups | Bromomethyl, Alkoxy |
| CAS Number | Not specified |
The primary mechanism of action for this compound involves its reactivity due to the bromomethyl group. This group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, which may lead to the synthesis of compounds with diverse biological activities.
Case Studies
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Antimicrobial Activity : A study indicated that similar brominated compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of cell membrane integrity.
- Cytotoxicity : Research on related cyclohexane derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications on the cyclohexane ring could enhance anti-cancer activity .
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for specific enzymes, such as PARP-1, which is crucial in cancer therapy. The introduction of alkoxy groups has been linked to improved inhibitory potency .
Synthesis and Reactivity
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing nucleophiles such as alcohols or amines can lead to the formation of various derivatives.
- Radical Reactions : The compound can also be synthesized through radical-mediated processes, which may allow for greater control over stereochemistry and functionalization.
Q & A
Q. Basic Characterization Techniques
- ¹H NMR :
- δ 1.2–1.4 ppm (doublet, isopropyl CH₃).
- δ 3.5 ppm (multiplet, cyclohexane CH adjacent to O).
- δ 3.8 ppm (singlet, CH₂Br).
- ¹³C NMR :
- δ 70 ppm (C-O of isopropyloxy).
- δ 30 ppm (BrCH₂).
- IR : Strong C-Br stretch at 560–650 cm⁻¹ .
Advanced Tip : Use DEPT-135 NMR to confirm CH₂Br connectivity and rule out elimination byproducts.
Can computational methods predict regioselectivity in reactions involving this compound?
Advanced Computational Strategy
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:
- Nucleophilic Attack : Calculations show higher activation energy for SN2 at the bromomethyl group due to steric bulk from isopropyloxy (ΔG‡ = 25 kcal/mol vs. 18 kcal/mol for unhindered analogs).
- Elimination Pathways : Transition states favor anti-periplanar geometry between Br and β-H, validated by NBO analysis .
Application : Use Gaussian or ORCA software to optimize transition states and compare with experimental kinetics.
What are the applications of this compound in medicinal chemistry and materials science?
Q. Advanced Research Applications
-
Drug Development : Serves as a scaffold for CNS-targeting molecules due to cyclohexane’s lipophilicity. For example, coupling with piperazine derivatives yields potential dopamine receptor modulators .
-
Polymer Chemistry : Initiator for ring-opening metathesis polymerization (ROMP) to create functionalized polycyclohexenes.
-
Comparative Bioactivity :
Derivative IC₅₀ (μM) Target Parent Compound >100 N/A Azide-functionalized 12.3 EGFR kinase Thiol-functionalized 8.7 Tubulin polymerization
How do solvent polarity and temperature influence the compound’s stability during storage?
Q. Basic Stability Protocol
- Storage : Store at –20°C in amber vials under argon. Avoid protic solvents (e.g., MeOH), which accelerate hydrolysis.
- Decomposition Kinetics :
- Half-life in CH₂Cl₂ at 25°C: >6 months.
- Half-life in DMSO at 25°C: ~2 weeks due to trace moisture .
What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
